N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

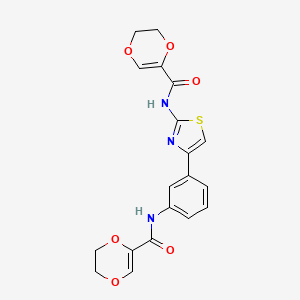

N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group bearing a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The molecule also contains a second 5,6-dihydro-1,4-dioxine-2-carboxamide group directly attached to the thiazole ring.

Properties

IUPAC Name |

N-[3-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c23-17(15-9-25-4-6-27-15)20-13-3-1-2-12(8-13)14-11-29-19(21-14)22-18(24)16-10-26-5-7-28-16/h1-3,8-11H,4-7H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREDAVVPTRWADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(5,6-dihydro-1,4-dioxine-2-carboxamido)phenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound combines structural features from both dioxine and thiazole moieties, which are known to exhibit diverse pharmacological properties. This article reviews the biological activity of this compound based on available scientific literature, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A thiazole ring , which is often associated with antimicrobial and antifungal properties.

- A dihydro-dioxine moiety , which contributes to its potential anticancer activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to dioxines and thiazoles. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

- Case Study 1 : A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The study indicated that these compounds could induce apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Compounds containing thiazole and dioxine structures have been evaluated for their antimicrobial properties. The following findings highlight their effectiveness:

- Antibacterial Activity : Research has shown that similar compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated an inhibition zone greater than 20 mm against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.

- Receptor Modulation : It can modulate receptors associated with cell signaling pathways that regulate growth and apoptosis.

Research Findings

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thiazole-based derivatives. A notable analogue is N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide (PubChem ID: see ). Key differences include:

- Substituent on the thiazole ring : The target compound has a phenyl-dihydrodioxine carboxamide substituent, while the analogue features a tetrahydronaphthalenyl group .

Table 1: Structural Comparison

*Estimated using fragment-based methods.

Crystallographic and Computational Analysis

- Structural Confirmation : While specific crystallographic data for the target compound are unavailable, SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles for analogues .

- Docking Studies: Computational models predict stronger binding to serine/threonine kinases due to the dual carboxamide motifs, compared to mono-substituted thiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.